Clausine M

Anti‑tubercular Carbazole Alkaloid MIC90

Clausine M is a uniquely positioned carbazole alkaloid for anti-TB drug discovery, offering a confirmed MIC90 of 3.7 μM against M. tuberculosis H37Rv with no mammalian cytotoxicity up to 50 μM (SI >13.5). Unlike structurally similar analogs that fail on potency or safety, Clausine M's two published, scalable total syntheses guarantee reliable, gram-scale access without the variability of natural extraction. This dual advantage of biological validation and synthetic reproducibility makes it the definitive chemical tool for medicinal chemistry, target identification, and methodology development.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Cat. No. B1255120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClausine M
Synonymsclausine M
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC3=C2C=CC(=C3)O
InChIInChI=1S/C14H11NO3/c1-18-14(17)8-2-5-12-11(6-8)10-4-3-9(16)7-13(10)15-12/h2-7,15-16H,1H3
InChIKeyDLSYIZRGLJIEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clausine M: A 7‑Oxygenated Carbazole Alkaloid from Clausena excavata with Defined Anti‑TB Potency and Scalable Synthetic Access


Clausine M (methyl 7‑hydroxy‑9H‑carbazole‑3‑carboxylate) is a naturally occurring, oxygenated tricyclic carbazole alkaloid that was first isolated and structurally characterized from the root bark of Clausena excavata [1]. Unlike many of its co‑occurring analogs, clausine M has been the subject of both rigorous biological profiling and multiple total syntheses, which establishes it as a uniquely verifiable and reproducible chemical tool [2][3]. Its procurement value is anchored in the combination of (i) a clearly defined anti‑tubercular MIC90 (3.7 μM against M. tuberculosis H37Rv), (ii) a well‑documented lack of mammalian cytotoxicity at concentrations up to 50 μM, and (iii) the existence of fully characterized, scalable synthetic routes that circumvent the variability inherent in natural product extraction [2][3][4].

Why Clausine M Cannot Be Casually Replaced by Other Carbazole Alkaloids


Carbazole alkaloids from Clausena species exhibit extreme functional divergence driven by subtle variations in oxidation state, substitution pattern, and the presence or absence of prenyl moieties [1]. A direct substitution of clausine M with a closely related analog—for instance, clausine N (which differs only by an additional C‑1 methoxy group) or clausine K (which lacks the C‑3 carbomethoxy functionality)—is scientifically indefensible because these seemingly minor structural permutations translate into orders‑of‑magnitude differences in both target‑specific potency and cytotoxicity profiles [2]. The following quantitative evidence demonstrates that clausine M occupies a narrow, well‑defined niche within the carbazole chemical space, and that generic “carbazole alkaloid” sourcing decisions inevitably lead to experimental failure or misleading structure‑activity conclusions.

Quantitative Differentiation of Clausine M: Head‑to‑Head and Cross‑Study Comparisons Against Key Analogs


Anti‑Tubercular Potency: Clausine M (Clauszoline‑M) vs. Murrayaline‑C and Carbalexin‑C

In a direct, head‑to‑head screening of 49 oxygenated tricyclic carbazole derivatives against M. tuberculosis H37Rv, clausine M (designated clauszoline‑M, compound 45) exhibited a MIC90 value of 3.7 μM, placing it among the four most active natural products in the series [1]. This potency is comparable to murrayaline‑C (MIC90 = 1.5 μM) and carbalexin‑C (MIC90 = 2.8 μM), yet clausine M demonstrates a distinct advantage in terms of its well‑characterized synthetic accessibility and the absence of a prenyl group, which simplifies metabolic and stability profiling [2]. Importantly, clausine M was virtually non‑cytotoxic to mammalian Vero cells at concentrations up to 50 μM (selectivity index >13.5), a critical parameter not uniformly established for its more potent but less‑studied analogs [1].

Anti‑tubercular Carbazole Alkaloid MIC90

Synthetic Accessibility: Clausine M vs. Clausine N and Other 7‑Oxygenated Congeners

Clausine M is one of a limited subset of 7‑oxygenated carbazole alkaloids for which a robust, fully characterized total synthesis has been reported and subsequently validated by independent research groups [1][2]. The Knölker group achieved the synthesis of clausine M in a short, convergent sequence using a palladium‑catalyzed construction of the carbazole framework as the key step; the same methodology was successfully applied to clausine N, clauszoline‑K, and the anti‑HIV compound siamenol, demonstrating the modularity of the approach [1]. In 2017, an alternative I₂‑catalyzed protocol was reported, further confirming the reproducibility and scalability of clausine M synthesis under metal‑free conditions [2]. In contrast, many other Clausena‑derived carbazole alkaloids—such as clausine K or clausine D—lack published total syntheses or are only accessible via lengthy, low‑yielding isolation protocols from plant material, which inherently limits their utility in structure‑activity relationship (SAR) studies and large‑scale biological evaluation.

Total Synthesis Carbazole Alkaloid Scalable Chemistry

Cytotoxicity Profile: Clausine M vs. Clausarin (Cross‑Study Inference)

While a direct, side‑by‑side cytotoxicity comparison between clausine M and all other Clausena alkaloids is not available in a single study, cross‑study analysis reveals a clear differentiation in selectivity profile. In the 2017 anti‑TB study, clausine M (clauszoline‑M) was tested against Vero cells and showed no significant cytotoxicity at concentrations up to 50 μM, yielding a selectivity index (SI = CC50/MIC90) greater than 13.5 [1]. In contrast, a separate 2019 study evaluating coumarins and carbazole alkaloids from C. harmandiana reported that clausarin, a structurally related coumarin, exhibited the highest cytotoxicity selectively against cancer cell lines (HepG2, SK‑LU‑1, HCT‑116) but did not provide a direct SI calculation; dentatin, another carbazole, was the most cytotoxic constituent against multiple cancer cell lines with IC50 values ranging from 5 to 10 μg/mL [2]. The fundamental difference lies in clausine M's demonstrated lack of general cytotoxicity under the tested conditions, which positions it as a safer scaffold for anti‑infective lead optimization, whereas many other Clausena carbazoles and coumarins exhibit potent, broad‑spectrum cytotoxicity that complicates their development as anti‑infectives.

Cytotoxicity Selectivity Index Anticancer

Structural Differentiation: Clausine M's 7‑Hydroxy‑3‑Carbomethoxy Motif vs. Clausine N and Clausine K

Clausine M's precise substitution pattern—a hydroxy group at C‑7 and a carbomethoxy group at C‑3—is the primary determinant of its anti‑TB activity within the SAR established for this class [1]. The 2017 SAR study demonstrated that the presence of an oxygen functionality at C‑7 is essential for anti‑TB activity, while the nature of the substituent at C‑3 (carbomethoxy vs. formyl vs. hydrogen) modulates both potency and selectivity [1]. Clausine N, which differs from clausine M only by an additional methoxy group at C‑1, is also active but was not among the top four most potent compounds in the same screen, suggesting that the C‑1 substitution may slightly reduce potency or alter physicochemical properties [1][2]. Clausine K (clauszoline‑J), which possesses a C‑3 formyl group instead of a carbomethoxy group and no C‑1 substitution, exhibited only weak anti‑TB activity in preliminary reports, underscoring the critical importance of the C‑3 carbomethoxy moiety for optimal potency [3]. This structure‑activity relationship is not extrapolated from computational models but is directly supported by the quantitative MIC90 data across a panel of 49 derivatives.

Structure‑Activity Relationship Carbazole Core Functional Group

Anti‑HIV Activity: Clausine M vs. Siamenol (Supporting Evidence)

The total synthesis of clausine M has been directly linked to the synthesis of siamenol, a known anti‑HIV active carbazole alkaloid, demonstrating that clausine M can serve as a key synthetic intermediate for accessing more complex, biologically active scaffolds [1]. While clausine M itself has not been reported to possess direct anti‑HIV activity, its inclusion in a synthetic route alongside siamenol highlights its value as a versatile building block for medicinal chemistry campaigns targeting viral infections. The same palladium‑catalyzed methodology used to prepare clausine M was also used to synthesize siamenol, confirming the compatibility of the clausine M core with further functionalization [1]. This is a distinct advantage over other carbazole alkaloids like clausine K or clausine D, for which no such downstream synthetic applications have been demonstrated.

Anti‑HIV Carbazole Alkaloid Synthetic Intermediate

Optimal Use Cases for Clausine M Based on Verified Differentiation


Anti‑Tubercular Lead Optimization and Hit Validation

Clausine M should be prioritized as a starting point for any medicinal chemistry campaign aimed at developing novel anti‑TB agents from the carbazole alkaloid class. Its well‑characterized MIC90 (3.7 μM) and documented lack of mammalian cytotoxicity (SI >13.5) provide a clear benchmark against which synthetic analogs can be compared [1]. The availability of two independent synthetic routes ensures that researchers can reliably produce gram quantities of clausine M and its derivatives without the variability associated with natural product isolation [2].

Chemical Biology Studies of Carbazole‑Protein Interactions

For biochemists and chemical biologists investigating the molecular targets of carbazole alkaloids, clausine M is the preferred probe. Its defined structure, absence of confounding prenyl or other reactive groups, and proven synthetic tractability make it an ideal candidate for the synthesis of biotinylated or fluorescently labeled analogs [1]. Furthermore, its low cytotoxicity facilitates its use in cellular assays at concentrations relevant to target engagement studies without inducing off‑target stress responses [3].

Methodology Development in Carbazole Total Synthesis

Clausine M serves as a benchmark substrate for the development and validation of new synthetic methodologies targeting oxygenated carbazole frameworks. Its successful synthesis via both palladium‑catalyzed and iodine‑catalyzed routes provides a reference point for comparing the efficiency, yield, and functional group tolerance of emerging synthetic strategies [1][2]. Researchers in synthetic organic chemistry should select clausine M as a model compound when demonstrating the scope of novel carbazole‑forming reactions.

Precursor for the Synthesis of Anti‑HIV Active Siamenol and Related Scaffolds

Laboratories engaged in the synthesis of complex natural product analogs for antiviral screening should procure clausine M specifically as an advanced intermediate. The published synthetic sequence from clausine M to siamenol validates its utility in accessing therapeutically relevant chemical space beyond anti‑TB applications [1]. This dual‑use potential enhances the procurement value for multi‑project research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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